1,3-Diphenyl-2-propen-1-one oxime, also known as benzylideneacetophenone oxime, is an organic compound with significant relevance in various scientific fields. This compound is characterized by its unique structure and properties that make it useful in several applications, particularly in organic synthesis and material science.
This compound can be synthesized from readily available precursors, primarily through condensation reactions involving acetophenone and benzaldehyde derivatives. Its derivatives and related compounds are often studied for their potential applications in organic chemistry and materials science.
1,3-Diphenyl-2-propen-1-one oxime belongs to the class of organic compounds known as oximes, which are characterized by the presence of the functional group R1R2C=NOH. It exhibits properties typical of both ketones and oximes, making it an interesting subject for research in synthetic organic chemistry.
1,3-Diphenyl-2-propen-1-one oxime can be synthesized through several methods, with the most common being the condensation of acetophenone with benzaldehyde followed by hydroxylamine treatment. The general reaction can be summarized as follows:
The synthesis typically involves controlling reaction conditions such as temperature and pH to optimize yield and purity. The use of solvents and catalysts can also influence the efficiency of the reaction.
The molecular structure of 1,3-diphenyl-2-propen-1-one oxime features a conjugated system that contributes to its reactivity and stability. The structural formula can be represented as follows:
1,3-Diphenyl-2-propen-1-one oxime can participate in various chemical reactions, including:
The reactivity of this compound is influenced by its electronic structure, particularly the resonance stabilization provided by the phenyl groups attached to the double bond.
The mechanism of action for 1,3-diphenyl-2-propen-1-one oxime primarily involves its participation as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the oxime group enhances its reactivity towards nucleophiles.
Kinetic studies suggest that reactions involving this compound typically follow first-order kinetics concerning the concentration of nucleophile under standard conditions.
1,3-Diphenyl-2-propen-1-one oxime has several scientific uses:
Chalcone oximes represent a specialized class of organic compounds that bridge structural motifs from natural product chemistry and rational drug design. These molecules are characterized by the presence of an oxime functional group (–C=N–OH) appended to the enone system of 1,3-diphenyl-2-propen-1-one (chalcone). The integration of the oxime moiety transforms the parent chalcone scaffold into a versatile pharmacophore with enhanced hydrogen-bonding capabilities, configurational diversity, and metal-chelating properties. Research into 1,3-diphenyl-2-propen-1-one oxime exemplifies the broader exploration of chalcone derivatives as privileged structures in medicinal chemistry and materials science, driven by their synthetic accessibility and capacity for multi-target biological engagement [5] [8].
1,3-Diphenyl-2-propen-1-one oxime (C₁₅H₁₃NO, MW 223.27 g/mol) is systematically named according to IUPAC conventions as (E)-N-hydroxy-1,3-diphenylprop-2-en-1-imine. The compound exists as configurational isomers due to stereogenicity at the C=N bond of the oxime functionality and geometric isomerism across the enone double bond. The E/Z designation (formerly syn/anti) specifies the spatial orientation of the oxime hydroxyl relative to the β-phenyl ring. Infrared spectroscopy reveals characteristic absorption bands at 3600 cm⁻¹ (O–H stretch), 1665 cm⁻¹ (C=N stretch), and 945 cm⁻¹ (N–O stretch), providing a diagnostic fingerprint for structural verification [8] [10].
Table 1: Nomenclature and Identifiers of 1,3-Diphenyl-2-propen-1-one Oxime
| Identifier Type | Value |
|---|---|
| Systematic IUPAC Name | (E)-N-Hydroxy-1,3-diphenylprop-2-en-1-imine |
| CAS Registry Numbers | 30365-25-4, 52939-94-3, 6502-38-1 |
| Molecular Formula | C₁₅H₁₃NO |
| Molecular Weight | 223.27 g/mol |
| Common Synonyms | trans-Chalcone oxime; Benzylideneacetophenone oxime; (2E)-Chalcone oxime |
The central enone bridge adopts a planar conformation, facilitating extended π-conjugation between the aromatic rings. This conjugation is partially disrupted upon oxime formation, altering the compound's electronic profile and dipole moment (calculated LogP = 3.58). X-ray crystallographic analyses of analogous structures reveal that the oxime oxygen participates in intermolecular hydrogen bonding, influencing solid-state packing and supramolecular behavior [3] [7] [10].
Table 2: Stereoisomeric Forms of Chalcone Oxime
| Isomer Designation | Structural Feature | Key Distinguishing Properties |
|---|---|---|
| (1E,2E)-Isomer | Trans configuration across C2=C3; E-oxime | Higher thermal stability, distinct crystalline form |
| (1Z,2E)-Isomer | Trans configuration across C2=C3; Z-oxime | Enhanced dipole moment, differential biological activity |
| (1E,2Z)-Isomer | Cis configuration across C2=C3; E-oxime | Steric congestion between rings, lower abundance |
The investigation of chalcones (1,3-diaryl-2-propen-1-ones) originated from studies of flavonoids, where they serve as biosynthetic precursors in plants like Glycyrrhiza inflata [6] [9]. Early research focused on their natural occurrence and simple synthetic analogs produced via Claisen-Schmidt condensation between acetophenones and benzaldehydes. The discovery of diverse bioactivities—including anti-inflammatory, antimicrobial, and antiparasitic properties—stimulated systematic structural diversification [9]. The strategic incorporation of nitrogen-based functionalities emerged as a pivotal advancement during the 1990s–2000s, with oxime introduction representing a logical progression to modulate electronic properties, solubility, and target engagement.
The therapeutic potential of chalcone oximes gained substantial validation through multitarget drug discovery campaigns. Seminal work demonstrated that replacing the chalcone carbonyl with an oxime group significantly enhanced anticancer potency while improving selectivity indices. For example, ligustrazine-derived chalcone oximes (e.g., compounds 11g and 11e) exhibited exceptional antiproliferative activity against melanoma (A-375), breast (MCF-7), colon (HT-29), and lung (H-460) cancer cell lines, with IC₅₀ values as low as 0.28 μM—surpassing reference drugs like foretinib [2].
Table 3: Evolution of Key Chalcone Oximes in Anticancer Research
| Structural Modification Era | Representative Derivatives | Therapeutic Advancements |
|---|---|---|
| Unsubstituted Parent Era (1970s-1990s) | 1,3-Diphenyl-2-propen-1-one oxime | Preliminary cytotoxicity screening; Identification of basic pharmacophore |
| Monosubstituted Analogues (1990s-2010s) | Ring-methoxylated or halogenated oximes | Improved potency; Early structure-activity relationship establishment |
| Hybrid Pharmacophores (2010s-Present) | Ligustrazine-chalcone oximes (e.g., 11g, 11e); Heterocyclic-appended oximes | Multitarget inhibition (EGFR, BRAFV600E, tubulin); Nanomolar IC50 values; Enhanced therapeutic indices (>100-fold selectivity) |
Parallel developments established chalcone oxime ethers as potent neuroactive agents. Palladium-catalyzed C–O cross-coupling techniques enabled efficient synthesis of chalcone-ketoxime hybrids (e.g., COE-6), which inhibited monoamine oxidase B (MAO-B) at picomolar concentrations (IC₅₀ = 0.018 μM). This represented a 105-fold potency increase over classical MAO inhibitors like clorgyline and highlighted the oxime's role in optimizing enzyme-ligand interactions [4].
The oxime group (–C=NOH) confers distinctive physicochemical and pharmacological advantages over the parent carbonyl. Its incorporation enhances hydrogen-bonding capacity via the hydroxyl oxygen (hydrogen-bond acceptor) and hydrogen (hydrogen-bond donor), facilitating interactions with biological targets. The oxime nitrogen serves as a metal-chelating atom, enabling coordination with metalloenzyme active sites. This property is exploited in therapeutic chelators like salicylaldoxime for copper extraction and polyacrylamidoxime for uranium sequestration [8] [20].
Biostructural analyses reveal that oxime-containing chalcones achieve enhanced target engagement through multiple mechanisms:
Table 4: Molecular Interactions Enabled by the Oxime Functional Group
| Biological Target | Key Oxime-Mediated Interactions | Functional Consequence |
|---|---|---|
| Tubulin | H-bond donation to Glu198; Coordination with Asn258 | Microtubule destabilization; Mitotic arrest |
| Monoamine Oxidase B | H-bond with Cys172; π-stacking with Tyr398 | Competitive inhibition; Enhanced residence time |
| Epidermal Growth Factor Receptor | Hydrophobic contact with Leu694; Water-mediated H-bond to Thr854 | Allosteric ATP site blockade |
| Metal Ions (Cu2+, UO22+) | Bidentate O,N-coordination | Chelation; Metalloenzyme inhibition |
The oxime functionality serves as a synthetic handle for further derivatization. It undergoes Beckmann rearrangement to amides, dehydration to nitriles, and O-alkylation to ethers—transformations that expand molecular diversity. In supramolecular chemistry, oximes direct crystal packing via N–O⋯H–N and C=N⋯π interactions, enabling the engineering of materials with tailored porosity and stability [5] [8]. This versatility underscores why oxime-functionalized chalcones comprise >30% of recently reported chalcone-based drug candidates, reflecting their centrality in modern bioactive molecule design [5].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2